4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide
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Overview
Description
4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core linked to a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are also crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-cinnamamido-N-(1-methyl-1H-pyrazol-5-yl)benzamide: Similar structure but with a cinnamamide group instead of an acetamido group.
2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides:
Uniqueness
4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-acetamido-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13(25)23-17-5-3-15(4-6-17)19(26)21-11-14-9-16(12-20-10-14)18-7-8-22-24(18)2/h3-10,12H,11H2,1-2H3,(H,21,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVFAAQMMYCKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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